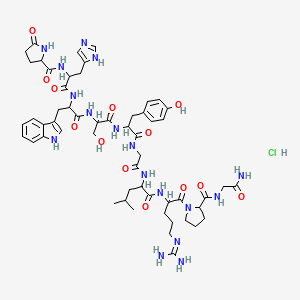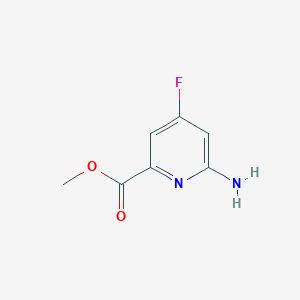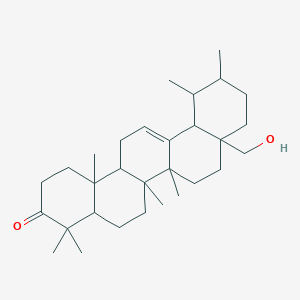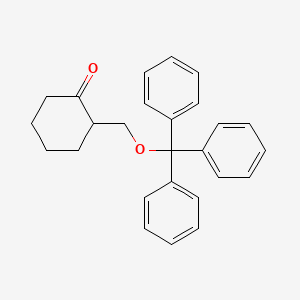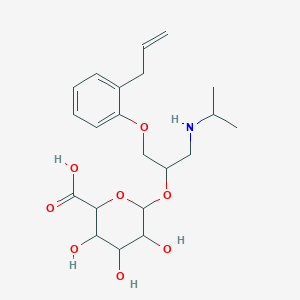
ALPRENOLOL_met017
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alprenolol glucuronide is a metabolite of alprenolol, a non-selective beta-blocker used in the treatment of hypertension, angina pectoris, and arrhythmias . The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alprenolol glucuronide involves the conjugation of alprenolol with glucuronic acid. This process can be achieved through enzymatic glucuronidation using uridine 5’-diphospho-glucuronic acid (UDPGA) as a cofactor and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of alprenolol .
Industrial Production Methods: Industrial production of alprenolol glucuronide may involve biocatalysis using recombinant UGT enzymes expressed in microbial hosts. This method offers high efficiency and environmental friendliness compared to traditional chemical synthesis . The process includes the fermentation of engineered microorganisms, followed by extraction and purification of the glucuronide product.
Análisis De Reacciones Químicas
Types of Reactions: Alprenolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing the parent drug and glucuronic acid . Transacylation reactions can lead to the formation of various positional isomers of the glucuronide .
Common Reagents and Conditions: The hydrolysis of alprenolol glucuronide can be catalyzed by acidic or basic conditions, as well as by specific enzymes such as beta-glucuronidase . Transacylation reactions may occur spontaneously under physiological conditions, influenced by factors such as pH and the presence of nucleophiles .
Major Products Formed: The major products formed from the hydrolysis of alprenolol glucuronide are alprenolol and glucuronic acid . Transacylation reactions can produce various positional isomers of the glucuronide, including 1-alpha, 2-alpha, 2-beta, 3-alpha, 3-beta, 4-alpha, and 4-beta isomers .
Aplicaciones Científicas De Investigación
Alprenolol glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in drug metabolism . Additionally, it serves as a reference standard in analytical methods for the quantification of glucuronide metabolites in biological samples .
In medicine, alprenolol glucuronide is investigated for its potential role in modulating the pharmacological effects of alprenolol. The formation of glucuronide conjugates can influence the duration and intensity of drug action by altering the drug’s solubility, distribution, and excretion .
Mecanismo De Acción
The mechanism of action of alprenolol glucuronide involves its formation through the conjugation of alprenolol with glucuronic acid. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety to the hydroxyl group of alprenolol . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion via the kidneys .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to alprenolol glucuronide include propranolol glucuronide and oxprenolol glucuronide, which are also glucuronide conjugates of non-selective beta-blockers .
Uniqueness: Alprenolol glucuronide is unique in its specific pharmacokinetic and pharmacodynamic properties. While propranolol and oxprenolol glucuronides share similar metabolic pathways, the specific UGT isoforms involved and the resulting pharmacological effects can differ . Additionally, the formation of positional isomers and the stability of the glucuronide conjugate can vary among these compounds .
Propiedades
Fórmula molecular |
C21H31NO8 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27) |
Clave InChI |
BALXTVIXZJOBOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


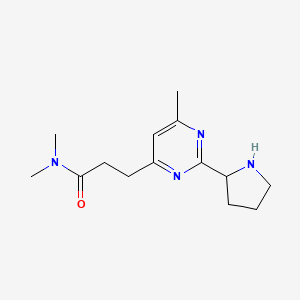
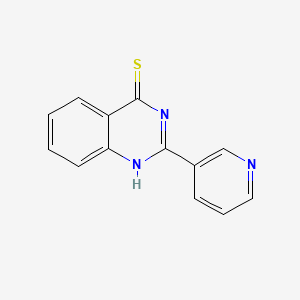
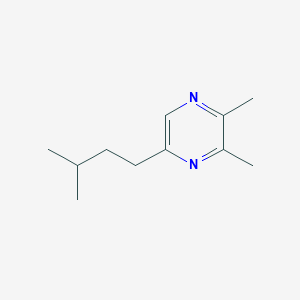
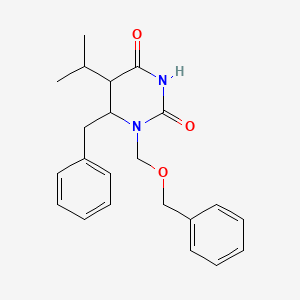
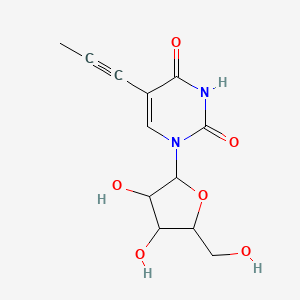
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
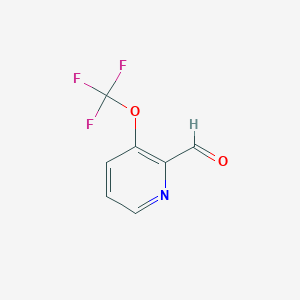
![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
